![molecular formula C19H24N2O3 B5722739 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as F15599, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol acts as a selective agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been associated with anxiolytic, antidepressant, and antipsychotic effects. 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to have high selectivity for the 5-HT1A receptor, which may reduce the risk of side effects associated with non-selective serotonin receptor agonists.
Biochemical and Physiological Effects:
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the release of serotonin in certain brain regions, including the prefrontal cortex and hippocampus. This effect may contribute to the anxiolytic and antidepressant effects of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to decrease the activity of certain brain regions that are involved in the regulation of stress and anxiety, such as the amygdala and hypothalamus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low potency compared to other 5-HT1A receptor agonists, which may limit its usefulness in certain experiments.
Direcciones Futuras
Future research on 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol could focus on its potential therapeutic applications in various fields, including psychiatry, oncology, and neurology. Additionally, further studies could investigate the mechanisms underlying the anxiolytic, antidepressant, and antipsychotic effects of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, as well as its potential side effects and interactions with other drugs. Finally, the development of more potent and selective analogs of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol could enhance its usefulness as a research tool and potential therapeutic agent.
Métodos De Síntesis
The synthesis of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxyphenylpiperazine with 5-methoxy-2-nitrophenol in the presence of sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol.
Aplicaciones Científicas De Investigación
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic properties in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been investigated as a potential treatment for schizophrenia and other psychotic disorders. In oncology, 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-8-7-15(18(22)13-16)14-20-9-11-21(12-10-20)17-5-3-4-6-19(17)24-2/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHZUBKSJRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429462 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


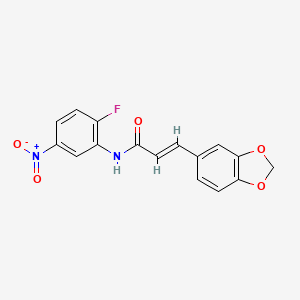
![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
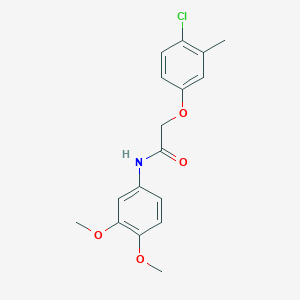
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
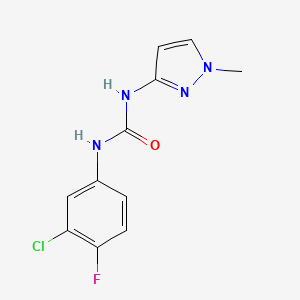
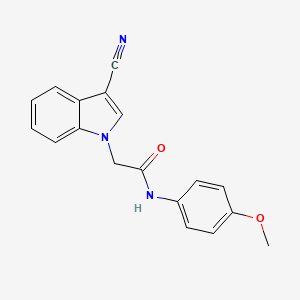
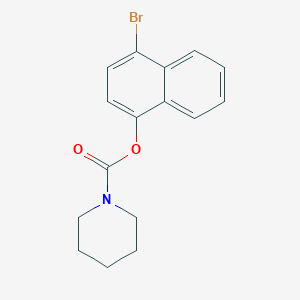
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)